molecular formula C11H16ClN5O2 B1439902 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one hydrochloride CAS No. 1220034-06-9

4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one hydrochloride

Cat. No.: B1439902
CAS No.: 1220034-06-9
M. Wt: 285.73 g/mol
InChI Key: NNPWAPLCKFFJDS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds have been evaluated for their enzymatic inhibitory activity against c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

It is likely that it interacts with its target protein (such as c-met kinase) and inhibits its activity, leading to changes in cellular processes .

Biochemical Pathways

Given its potential inhibitory activity against c-met kinase , it may impact pathways related to cell growth and survival.

Result of Action

If it acts as an inhibitor of c-met kinase , it could potentially lead to decreased cell growth and survival.

Biochemical Analysis

Biochemical Properties

4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with tropomyosin receptor kinases (TRKs), which are crucial for cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .

Cellular Effects

The effects of 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride on various cell types include inhibition of cell proliferation and induction of apoptosis. In cancer cell lines such as MKN45, EBC-1, and PC-3, the compound has shown potent inhibitory effects on cell growth . It influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell viability and increased cell death .

Molecular Mechanism

At the molecular level, 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride exerts its effects by binding to the ATP-binding site of TRKs, preventing their phosphorylation and subsequent activation . This inhibition disrupts the signaling cascades that promote cell survival and proliferation. Additionally, the compound may modulate gene expression by affecting transcription factors involved in these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride have been observed to change over time. The compound exhibits good stability under standard conditions, but its activity may decrease upon prolonged exposure to light or extreme pH . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro .

Dosage Effects in Animal Models

In animal models, the effects of 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 isoforms play a key role in its metabolism, affecting its bioavailability and half-life . The compound’s metabolites may also contribute to its biological activity and toxicity .

Transport and Distribution

Within cells and tissues, 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride is transported via specific transporters and binding proteins . It accumulates in target tissues, particularly in tumors, where it exerts its therapeutic effects . The compound’s distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride is primarily in the cytoplasm and nucleus . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with its molecular targets effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one hydrochloride typically involves the formation of the pyrazolo[4,3-c]pyridine ring system followed by functionalization at specific positions. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one hydrochloride is unique due to its specific functionalization, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrazolo[4,3-c]pyridine core with a piperazinone moiety makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2.ClH/c17-9-6-16(4-3-13-9)11(18)10-7-5-12-2-1-8(7)14-15-10;/h12H,1-6H2,(H,13,17)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPWAPLCKFFJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C(=O)N3CCNC(=O)C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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